molecular formula C22H20N2O3 B6011191 N,N-dibenzyl-4-methyl-3-nitrobenzamide

N,N-dibenzyl-4-methyl-3-nitrobenzamide

Cat. No.: B6011191
M. Wt: 360.4 g/mol
InChI Key: QQMWWQPTBODWOL-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a methyl group at the 4-position, and two benzyl substituents on the amide nitrogen.

Properties

IUPAC Name

N,N-dibenzyl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-17-12-13-20(14-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMWWQPTBODWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-methyl-3-nitrobenzamide typically involves the nitration of 4-methylbenzamide followed by N,N-dibenzylation

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product is N,N-dibenzyl-4-methyl-3-aminobenzamide.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N,N-dibenzyl-4-methyl-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dibenzyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic routes, and functional applications.

Substituent Effects on Reactivity and Stability

  • Nitro Position: 3-Nitrobenzamides (e.g., target compound) exhibit distinct electronic effects compared to 4-nitrobenzamides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ). The meta-nitro group in the target compound may enhance resonance stabilization of the amide bond but reduce electrophilicity at the aromatic ring compared to para-nitro analogs.
  • This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , where a hydroxyalkyl group enhances hydrophilicity and enables coordination in metal-catalyzed reactions. Diphenylmethyl (e.g., N-(diphenylmethyl)-3-methyl-4-nitrobenzamide ) and phenethyl substituents (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ) similarly influence steric and electronic profiles but lack the dual benzyl symmetry of the target compound.

Data Table: Comparative Analysis of Key Benzamide Derivatives

Compound Name Substituents Nitro Position Synthesis Yield Key Applications Reference
This compound N-dibenzyl, 4-methyl 3 Not reported Hypothesized: Catalysis, Pharma
N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide N-diphenylmethyl, 3-methyl 4 Not reported Material science
N-(3-Chlorophenethyl)-4-nitrobenzamide N-phenethyl, 3-chloro 4 High (purified) Hybrid molecule studies
N-Methyl-4-(methyl amino)-3-nitrobenzamide N-methyl, 4-methylamino 3 97.5% Synthetic intermediate
4-Nitro-N-(3-nitrophenyl)benzamide N-(3-nitrophenyl) 4 Moderate Crystallography studies

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